molecular formula C7H8N2O2 B108021 3-Methyl-2-nitroaniline CAS No. 601-87-6

3-Methyl-2-nitroaniline

Cat. No. B108021
CAS RN: 601-87-6
M. Wt: 152.15 g/mol
InChI Key: VDCZKCIEXGXCDJ-UHFFFAOYSA-N
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Patent
US03944553

Procedure details

The diaminodimethylbiphenyl from which the present synthesis is initiated is not commercially available, however, the compound can be prepared by the method reported by Carlin and FOltz wherein aminonitrotoluene is reacted with potassium iodide in the presence of nitrous acid to give iodonitrotoluene. Two moles of the iodonitrotoluene are reacted then in the presence of copper powder to produce dinitrodimethylbiphenyl. Subsequent reduction with hydrogen in the presence of a catalyst produces the corresponding amino compound.
Name
diaminodimethylbiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1C(N)=C(C2C=CC(C)=CC=2)C=CC=1C.N[C:18]1[C:19]([N+:25]([O-:27])=[O:26])=[C:20]([CH3:24])[CH:21]=[CH:22][CH:23]=1.[I-:28].[K+].N(O)=O>>[I:28][C:18]1[C:19]([N+:25]([O-:27])=[O:26])=[C:20]([CH3:24])[CH:21]=[CH:22][CH:23]=1 |f:2.3|

Inputs

Step One
Name
diaminodimethylbiphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=CC1C)C1=CC=C(C=C1)C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=CC1)C)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
however, the compound can be prepared by the method

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=C(C=CC1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.